molecular formula C10H16O B1585486 2-Pentyl-2-cyclopenten-1-one CAS No. 25564-22-1

2-Pentyl-2-cyclopenten-1-one

Cat. No. B1585486
Key on ui cas rn: 25564-22-1
M. Wt: 152.23 g/mol
InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499297

Procedure details

A mixture of 184 mg (0.95 mM) of 1-ethynyl-1-pentyl-2-propenyl acetate and 13 mg (0.05 mM) of PdCl2 (CH3CN)2 in 1.2 ml of acetonitrile and 60 μl of glacial acetic acid was heated at 80° during 2 h. 1 Ml of methanol and some crystals of 4-dimethylaminopyridine were added to the reaction mixture and the whole was stirred for 45 minutes at room temperature, whereupon 10 ml of a 1:1 mixture of pentane/ether were added followed by a small quantity of potassium carbonate. The reaction mixture was then stirred for 30 minutes, it was then filtered and evaporated. The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate constituted by the desired product having a purity of 92% (yield 66%). By carrying out the reaction in toluene instead of acetonitrile at a temperature of about 80°, the desired product was obtained, though in lower yields.
Name
1-ethynyl-1-pentyl-2-propenyl acetate
Quantity
184 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (CH3CN)2
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
60 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
pentane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C(O[C:5]([C:13]#[CH:14])([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:6]=[CH2:7])(=O)C.CO.CCCCC.CC[O:24]CC.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(O)(=O)C.CN(C)C1C=CN=CC=1>[CH2:8]([C:5]1[C:6](=[O:24])[CH2:7][CH2:14][CH:13]=1)[CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3,4.5.6|

Inputs

Step One
Name
1-ethynyl-1-pentyl-2-propenyl acetate
Quantity
184 mg
Type
reactant
Smiles
C(C)(=O)OC(C=C)(CCCCC)C#C
Name
PdCl2 (CH3CN)2
Quantity
13 mg
Type
reactant
Smiles
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
60 μL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
pentane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° during 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
it was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The obtained residue gave by bulb to bulb distillation 104 mg of a colorless distillate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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